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Compound of Interest

1H-Pyrazolo[4,3-b]pyridine-5-
Compound Name:
carbonitrile

Cat. No.: B1400448

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: A Core Scaffold in
Modern Medicinal Chemistry

Foreword

The confluence of pyridine and pyrazole rings gives rise to the pyrazolopyridine scaffold, a
privileged heterocyclic system that has garnered significant attention in the field of drug
discovery. Its structural resemblance to endogenous purines allows it to function as a
bioisostere, interacting with a multitude of biological targets, particularly protein kinases. This
guide focuses on a specific, highly functionalized isomer: 1H-Pyrazolo[4,3-b]pyridine-5-
carbonitrile. We will dissect its molecular characteristics, delve into robust synthetic
methodologies, outline a framework for its unambiguous characterization, and explore its
established and prospective roles as a cornerstone for the development of targeted
therapeutics. This document is intended for researchers, medicinal chemists, and drug
development professionals who require a deep, practical understanding of this valuable
chemical entity.

Chapter 1: Molecular Identity and Physicochemical
Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its successful
application in research and development. This chapter codifies the identity and key
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physicochemical attributes of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, which are critical for
predicting its behavior in both chemical reactions and biological systems.

IUPAC Nomenclature and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound
is 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile. The structure consists of a pyrazole ring fused
to a pyridine ring, with a nitrile (-C=N) substituent at the 5-position of the bicyclic system.

The fused heterocyclic core is an aromatic system. The numbering convention prioritizes the
pyrazole ring, starting with the nitrogen atom bearing the hydrogen.

Caption: IUPAC numbering of the 1H-Pyrazolo[4,3-b]pyridine core.

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is essential.

Identifier Value Source
CAS Number 1033772-22-3 [1]
PubChem CID 60209659 [2]
Molecular Formula C7HaNa4 [3]
Molecular Weight 144.13 g/mol [3]

INChI=1S/C7H4N4/c8-3-5-1-2-
InChl 6-7(10-5)4-9-11-6/h1-2,4H, [3]
(H,9,11)

NIVLQFQUYUXUGN-
InChlKey [3]
UHFFFAOYSA-N

Canonical SMILES C1=CC2=C(C=NN2)N=C1C#N [3]

Physicochemical Properties and Drug-Likeness

The compound's physicochemical properties are pivotal in determining its suitability as a drug
candidate or lead structure, often evaluated against empirical guidelines like Lipinski's Rule of
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Five.

. Significance in Drug
Property Predicted Value
Development

Indicates optimal lipophilicity,
XLogP3 0.6 balancing aqueous solubility

and membrane permeability.[3]

The N-H group on the pyrazole

ring can engage in crucial
Hydrogen Bond Donors 1 ) ) ) )

donor interactions with protein

targets.[3]

The three nitrogen atoms and

the nitrile group can act as
Hydrogen Bond Acceptors 4 o

acceptors, contributing to

binding affinity.[3]

Suggests good potential for
Polar Surface Area 65.4 A2 oral bioavailability and cell

membrane penetration.

The rigid, planar structure

reduces conformational
Rotatable Bonds 0 o

entropy loss upon binding,

which can enhance affinity.

These properties position 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives
favorably within the chemical space occupied by successful oral pharmaceuticals.

Chapter 2: Synthesis and Mechanistic
Considerations

A robust and scalable synthetic route is paramount for the practical application of any chemical
scaffold. This chapter details an efficient, literature-validated protocol for the synthesis of the
pyrazolo[4,3-b]pyridine core, emphasizing the chemical logic behind the chosen methodology.
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Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the complex target into readily available starting
materials. The pyrazolo[4,3-b]pyridine core can be disconnected via a Japp-Klingemann-type
reaction, tracing back to a substituted pyridine and an appropriate diazonium salt precursor.

2-Chloro-3-nitropyridine Derivative _Kli s .
+ <—ELg—[Ja Klingemann Reactlon] Aryl Hydrazone Intermediate <—b razole Forrnatlon] 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Aryl Diazonium Salt

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine scaffold.

Validated Synthetic Protocol: One-Pot SnAr | Japp-
Klingemann Annulation

An efficient one-pot synthesis of the pyrazolo[4,3-b]pyridine core has been developed based on
the reaction of 2-chloro-3-nitropyridines with arenediazonium tosylates.[4] This method is
advantageous due to its operational simplicity and the use of stable diazonium salts.

Experimental Protocol:

e Step 1: Nucleophilic Aromatic Substitution (SnAr): To a solution of a suitable 2-chloro-3-
nitropyridine derivative in an appropriate solvent (e.g., ethanol), add an active methylene
compound (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide).

o Step 2: Japp-Klingemann Reaction: To the reaction mixture from Step 1, add a stable
arenediazonium tosylate. The mixture is typically stirred at room temperature.

» Step 3: Cyclization and Annulation: The reaction proceeds through an azo-coupling, followed
by deacylation and spontaneous cyclization to form the pyrazole ring, yielding the 1H-
pyrazolo[4,3-b]pyridine product.

o Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted.
Purification is achieved via standard techniques such as column chromatography on silica
gel or recrystallization.
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Causality and Mechanistic Insight:

e Choice of Substrate: 2-Chloro-3-nitropyridine is highly activated towards nucleophilic
aromatic substitution due to the electron-withdrawing effect of the nitro group and the
pyridine nitrogen.

e One-Pot Efficiency: Combining the steps into a single pot avoids the isolation of
intermediates, saving time and resources while often improving overall yield.

» Japp-Klingemann Reaction: This classic reaction is a reliable method for pyrazole synthesis.
The use of stable arenediazonium tosylates, as opposed to generating diazonium chlorides
in situ, enhances safety and reproducibility.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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